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Compound of Interest

Compound Name: 2-Bromo-3,6-difluorobenzoic acid

Cat. No.: B2729813 Get Quote

An In-Depth Technical Guide to 2-Bromo-3,6-difluorobenzoic Acid: Molecular Structure,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-3,6-difluorobenzoic
acid, a key fluorinated building block in modern synthetic chemistry. The document delves into

the molecule's structural features, elucidated through spectroscopic principles, and explores its

synthesis via directed ortho-metalation. Furthermore, it discusses the compound's reactivity

and its applications as a versatile intermediate in the development of pharmaceuticals and

advanced materials. This guide is intended for researchers, scientists, and professionals in

drug development who require a detailed understanding of this compound's chemical

properties and utility.

Introduction
2-Bromo-3,6-difluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure

is characterized by a benzene ring functionalized with a bromine atom, two fluorine atoms, and

a carboxylic acid group. The strategic placement of these functionalities imparts unique

electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

The incorporation of fluorine into bioactive molecules is a widely recognized strategy in

medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]

Compounds like 2-Bromo-3,6-difluorobenzoic acid serve as crucial starting materials for
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creating complex molecular architectures found in active pharmaceutical ingredients (APIs) and

agrochemicals.[3][4] This guide offers a senior application scientist's perspective on its core

structural and chemical attributes.

Physicochemical and Spectroscopic Data
A summary of the key identifiers and physical properties for 2-Bromo-3,6-difluorobenzoic
acid is presented below.

Property Value

CAS Number 124244-65-1[5][6][7]

Molecular Formula C₇H₃BrF₂O₂[7]

Molecular Weight 237.00 g/mol [7]

Appearance
Typically an off-white to yellow crystalline

powder

Purity Often supplied at ≥97% or ≥98% purity[8]

Molecular Structure and Spectroscopic Elucidation
The molecular structure of 2-Bromo-3,6-difluorobenzoic acid is the foundation of its chemical

behavior. The arrangement of its substituents—a carboxylic acid at C1, bromine at C2, and

fluorine atoms at C3 and C6—creates a distinct electronic and steric environment.

Caption: 2D structure of 2-Bromo-3,6-difluorobenzoic acid.

Electronic Effects
The fluorine atoms and the carboxylic acid group are potent electron-withdrawing groups. This

electronic pull significantly reduces the electron density of the aromatic ring, influencing its

reactivity towards electrophilic and nucleophilic reagents. The bromine atom also contributes to

this electron-withdrawing effect via induction, though it can donate electron density through

resonance.

Spectroscopic Characterization
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While specific spectra for this exact isomer are not publicly available, its structure can be

confidently confirmed using standard spectroscopic techniques based on well-established

principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple,

showing two signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two

hydrogens on the benzene ring (H-4 and H-5). These protons would appear as complex

multiplets due to coupling with each other (ortho-coupling) and with the neighboring fluorine

atoms (H-F coupling). The carboxylic acid proton would appear as a broad singlet at a

downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals. The

carbon of the carboxylic acid group would be found significantly downfield (δ > 165 ppm).

The six aromatic carbons would appear in the typical range (δ 110-160 ppm), with their

chemical shifts heavily influenced by the attached substituents. Carbons bonded directly to

fluorine would show large one-bond C-F coupling constants.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides direct information about the

fluorine environments. Two distinct signals would be expected, one for the fluorine at C3 and

one for the fluorine at C6. These signals would show coupling to each other and to the

nearby aromatic protons.

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak.

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1

ratio), a pair of peaks (M and M+2) of nearly equal intensity would be observed, confirming

the presence of a single bromine atom.

Synthesis and Reactivity
Synthetic Pathway: Directed Ortho-Metalation (DoM)
A highly effective and regioselective method for synthesizing substituted benzoic acids is

through the carboxylation of an organolithium intermediate. For 2-Bromo-3,6-difluorobenzoic
acid, a plausible and logical synthetic route starts from 1-bromo-2,5-difluorobenzene.[9] The

process involves a Directed ortho-Metalation (DoM) reaction.
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The DoM strategy uses a directing metalation group (DMG) to guide a strong base (typically an

organolithium reagent) to deprotonate a specific ortho-position.[10][11] In this case, one of the

fluorine atoms can act as a moderate DMG, directing lithiation to the adjacent C6 position.

Synthetic Workflow

1-Bromo-2,5-difluorobenzene Directed ortho-Metalation
(LDA or n-BuLi, THF, -78 °C) Aryllithium Intermediate Carboxylation

(CO2 (s, 'dry ice')) Lithium Carboxylate Salt Acidic Workup
(aq. HCl) 2-Bromo-3,6-difluorobenzoic acid

Click to download full resolution via product page

Caption: Proposed synthesis via Directed ortho-Metalation.

Experimental Protocol (Exemplary):

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a

thermometer, and a nitrogen inlet is charged with the starting material, 1-bromo-2,5-

difluorobenzene,[9] dissolved in anhydrous tetrahydrofuran (THF).

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A strong base, such

as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise while

maintaining the low temperature.[12]

Causality: Low temperature is critical to prevent side reactions and decomposition of the

highly reactive organolithium intermediate. Anhydrous conditions are essential as

organolithium reagents are strong bases and will be quenched by water.[13][14]

Carboxylation: After stirring for a period to ensure complete metalation, the reaction is

quenched by adding an excess of solid carbon dioxide (dry ice).[14][15]

Causality: The highly nucleophilic carbanion of the aryllithium intermediate attacks the

electrophilic carbon of CO₂, forming a new carbon-carbon bond and generating a lithium

carboxylate salt.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.organic-chemistry.org/namedreactions/directed-ortho-metalation.shtm
https://en.wikipedia.org/wiki/Directed_ortho_metalation
https://www.benchchem.com/product/b2729813?utm_src=pdf-body-img
https://www.biosynth.com/p/FB64558/399-94-0-1-bromo-25-difluorobenzene
https://www.uwindsor.ca/people/jgreen/sites/uwindsor.ca.people.jgreen/files/directed_metallation.pdf
https://web.mnstate.edu/jasperse/chem365/grignard.pdf
https://www.youtube.com/watch?v=n2pp44K37Zs
https://www.youtube.com/watch?v=n2pp44K37Zs
https://patents.google.com/patent/CN101823952A/en
https://www.youtube.com/watch?v=n2pp44K37Zs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2729813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup and Isolation: The reaction mixture is allowed to warm to room temperature. An

acidic workup, typically with dilute hydrochloric acid, is performed to protonate the

carboxylate salt.[16] The aqueous layer is then extracted with an organic solvent (e.g., ethyl

acetate). The combined organic layers are dried and concentrated to yield the crude product,

which can be purified by recrystallization.

Chemical Reactivity
2-Bromo-3,6-difluorobenzoic acid possesses three distinct functional handles, allowing for

diverse and selective chemical transformations:

Carboxylic Acid Group: This group can undergo standard transformations such as

esterification, conversion to acid chlorides, and amide bond formation, providing access to a

wide range of derivatives.

Bromine Atom: The C-Br bond is a key site for transition-metal-catalyzed cross-coupling

reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of various aryl,

alkyl, or alkynyl groups, a cornerstone of modern drug discovery for building molecular

complexity.[4]

Aromatic Ring: The electron-deficient nature of the difluorinated ring makes it susceptible to

nucleophilic aromatic substitution (SₙAr), where a fluorine atom might be displaced by a

suitable nucleophile under specific conditions.

Applications in Research and Development
The trifunctional nature of 2-Bromo-3,6-difluorobenzoic acid makes it an exceptionally

versatile building block. Its primary application lies in the synthesis of complex organic

molecules for the pharmaceutical and agrochemical industries.[3][17] By sequentially modifying

the three functional groups, chemists can construct elaborate molecular scaffolds with precise

control over the final structure. This systematic approach is invaluable in structure-activity

relationship (SAR) studies during the lead optimization phase of drug discovery.

Safety and Handling
As with related halogenated benzoic acids, 2-Bromo-3,6-difluorobenzoic acid should be

handled with care in a laboratory setting.
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Hazard Classification: Based on data for analogous compounds like 4-bromo-2,6-

difluorobenzoic acid, this chemical is likely to be classified as causing skin irritation and

serious eye irritation.[18] It may also be harmful if swallowed.

Precautionary Measures:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields or goggles, and a lab coat.[18]

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust.[19]

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after

handling.[18][19]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials like strong oxidizing agents.[20]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for

complete and up-to-date information.

Conclusion
2-Bromo-3,6-difluorobenzoic acid is a high-value chemical intermediate whose molecular

structure is ideally suited for complex synthetic applications. Its combination of a carboxylic

acid, a bromine atom for cross-coupling, and two fluorine atoms for modulating

physicochemical properties makes it a powerful tool for medicinal and materials chemists. A

thorough understanding of its synthesis, reactivity, and structural properties, as detailed in this

guide, is essential for leveraging its full potential in scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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